

AF430 NHS Ester Conjugation to Secondary Antibodies: Application Notes and Protocols

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Compound of Interest

Compound Name: AF430 NHS ester

Cat. No.: B12378377

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Introduction

This document provides detailed application notes and protocols for the conjugation of **AF430 NHS ester** to secondary antibodies. AF430 is a bright, photostable fluorescent dye with an excitation maximum at approximately 430 nm and an emission maximum around 542 nm.^{[1][2]} Its large Stokes shift makes it an excellent choice for multicolor imaging applications. The N-hydroxysuccinimidyl (NHS) ester functional group allows for efficient and stable covalent labeling of primary amine groups present on antibodies, primarily on lysine residues, forming a stable amide bond.^[1] This guide will cover the essential materials, a detailed step-by-step conjugation protocol, methods for characterizing the conjugate, and protocols for common downstream applications.

Quantitative Data Summary

The following tables summarize key quantitative parameters for **AF430 NHS ester** and the antibody conjugation process.

Table 1: **AF430 NHS Ester** Properties^[1]

Property	Value
Excitation Maximum (λ_{ex})	430 nm
Emission Maximum (λ_{em})	542 nm
Molar Extinction Coefficient (ϵ)	15,955 $\text{cm}^{-1}\text{M}^{-1}$
Optimal pH for Conjugation	8.0 - 9.0
Reactive Group	N-hydroxysuccinimidyl (NHS) ester
Reactivity	Primary amines ($-\text{NH}_2$)

Table 2: Recommended Conjugation Parameters

Parameter	Recommended Range	Notes
Antibody Concentration	2 - 10 mg/mL	Higher concentrations improve conjugation efficiency.
Molar Ratio of Dye:Antibody	5:1 to 20:1	This should be optimized for each specific antibody. A 10:1 ratio is a good starting point.
Reaction Time	1 - 2 hours	Can be extended to overnight at 4°C for potentially higher labeling.
Reaction Temperature	Room Temperature (20-25°C) or 4°C	Room temperature is generally sufficient for a 1-2 hour reaction.
Quenching Reagent	1 M Tris-HCl, pH 8.0 or Glycine	Final concentration of 50-100 mM.

Experimental Protocols

Protocol 1: AF430 NHS Ester Conjugation to a Secondary Antibody

This protocol details the steps for covalently labeling a secondary antibody with **AF430 NHS ester**.

Materials:

- Secondary antibody (e.g., Goat anti-Rabbit IgG) at 2-10 mg/mL in an amine-free buffer (e.g., PBS).
- **AF430 NHS ester**.
- Anhydrous dimethyl sulfoxide (DMSO).
- Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0.
- Purification column (e.g., Sephadex G-25 size-exclusion chromatography column).
- Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

- Antibody Preparation:
 - If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.
 - Ensure the antibody concentration is at least 2 mg/mL.
- **AF430 NHS Ester** Stock Solution Preparation:
 - Allow the vial of **AF430 NHS ester** to warm to room temperature before opening to prevent moisture condensation.
 - Dissolve the **AF430 NHS ester** in anhydrous DMSO to a final concentration of 10 mg/mL. This should be done immediately before use.
- Conjugation Reaction:

- Adjust the pH of the antibody solution to 8.3-8.5 using the conjugation buffer.
- Calculate the required volume of the **AF430 NHS ester** stock solution to achieve the desired molar excess (start with a 10:1 molar ratio of dye to antibody).
- Add the calculated volume of the **AF430 NHS ester** stock solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.[\[3\]](#)
- Quenching the Reaction:
 - Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 15-30 minutes at room temperature.[\[3\]](#)
- Purification of the Conjugate:
 - Equilibrate the size-exclusion chromatography column with PBS.
 - Apply the quenched reaction mixture to the top of the column.
 - Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody. The smaller, unconjugated dye molecules will elute later.
 - Collect the fractions containing the AF430-conjugated secondary antibody.
- Storage:
 - Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Characterization of the AF430-Antibody Conjugate

Determining the Degree of Labeling (DOL):

The DOL is the average number of dye molecules conjugated to each antibody molecule.

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorbance maximum of AF430, which is 430 nm (A_{430}), using a spectrophotometer.
- Calculate the concentration of the antibody and the dye using the Beer-Lambert law:
 - Concentration of Antibody (M) = $[A_{280} - (A_{430} \times CF_{280})] / \epsilon_{\text{antibody}}$
 - Concentration of Dye (M) = $A_{430} / \epsilon_{\text{dye}}$
 - Where:
 - CF_{280} is the correction factor for the absorbance of the dye at 280 nm. A general approximation for many dyes is around 0.3, but it is best to determine this experimentally if not provided by the manufacturer.
 - $\epsilon_{\text{antibody}}$ is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
 - ϵ_{dye} is the molar extinction coefficient of AF430 at 430 nm ($15,955 \text{ M}^{-1}\text{cm}^{-1}$).[\[1\]](#)
- Calculate the DOL:
 - $\text{DOL} = (\text{Concentration of Dye}) / (\text{Concentration of Antibody})$

An optimal DOL for most antibody applications is between 2 and 10.

Application Protocols

Protocol 3: Immunofluorescence Staining of a Target Protein

This protocol describes the use of an AF430-conjugated secondary antibody for indirect immunofluorescence staining of a target protein in cultured cells.

Materials:

- Cells grown on coverslips.
- Fixation Solution: 4% paraformaldehyde in PBS.
- Permeabilization Buffer: 0.1% Triton X-100 in PBS.
- Blocking Buffer: 1% BSA in PBS.
- Primary antibody specific to the target protein.
- AF430-conjugated secondary antibody.
- Nuclear counterstain (e.g., DAPI).
- Antifade mounting medium.

Procedure:

- Cell Fixation:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash three times with PBS.
- Permeabilization:
 - Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash three times with PBS.
- Blocking:
 - Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:

- Dilute the primary antibody in Blocking Buffer to its optimal working concentration.
- Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
- Wash three times with PBS.
- Secondary Antibody Incubation:
 - Dilute the AF430-conjugated secondary antibody in Blocking Buffer.
 - Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
 - Wash three times with PBS, protected from light.
- Counterstaining and Mounting:
 - Incubate the cells with a DAPI solution for 5 minutes.
 - Wash twice with PBS.
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging:
 - Visualize the stained cells using a fluorescence microscope with appropriate filters for DAPI (Ex/Em: ~358/461 nm) and AF430 (Ex/Em: ~430/542 nm).

Protocol 4: Western Blotting

This protocol outlines the use of an AF430-conjugated secondary antibody for the detection of a target protein in a western blot.

Materials:

- Protein lysate.
- SDS-PAGE gels and running buffer.

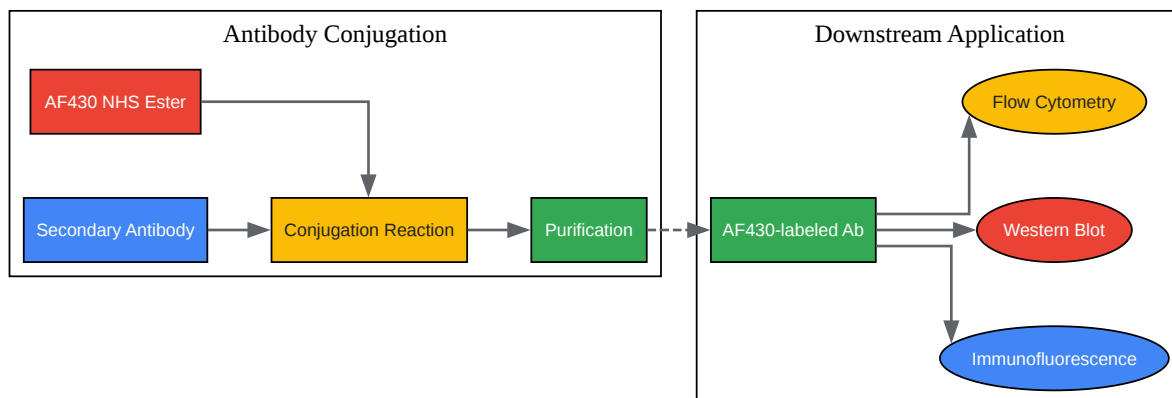
- Transfer apparatus and buffer.
- Nitrocellulose or PVDF membrane.
- Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
- Primary antibody specific to the target protein.
- AF430-conjugated secondary antibody.
- TBST buffer.
- Fluorescence imaging system.

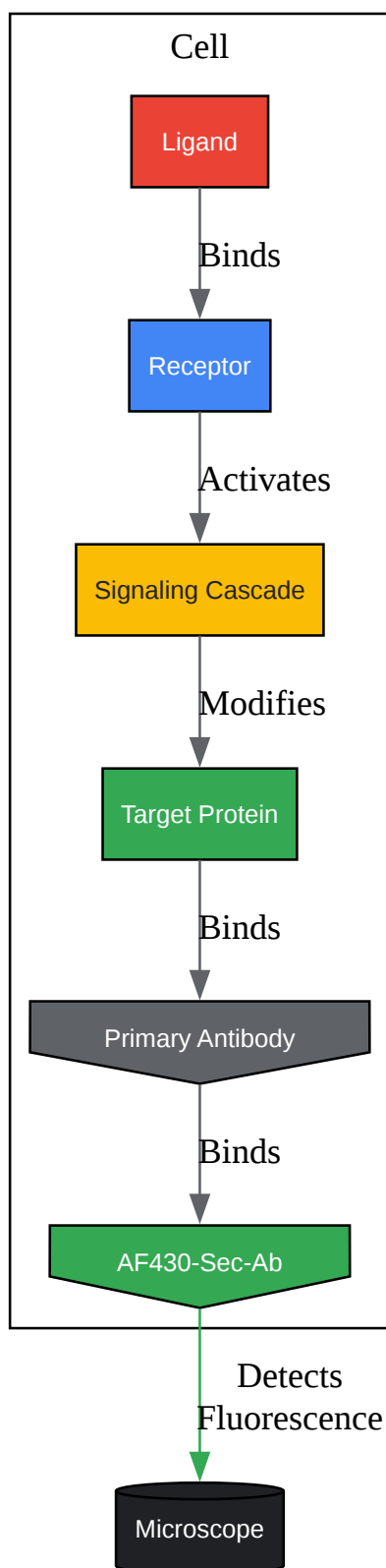
Procedure:

- Protein Separation and Transfer:
 - Separate the protein lysate by SDS-PAGE.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking:
 - Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
 - Dilute the primary antibody in Blocking Buffer.
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:

- Dilute the AF430-conjugated secondary antibody in Blocking Buffer.
- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation, protected from light.
- Wash the membrane three times for 10 minutes each with TBST, protected from light.
- Detection:
 - Image the blot using a fluorescence imaging system capable of exciting at ~430 nm and detecting emission at ~542 nm.

Visualizations





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